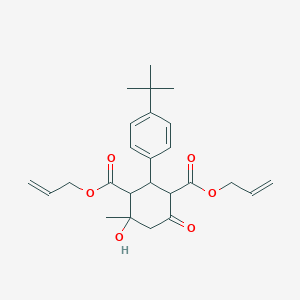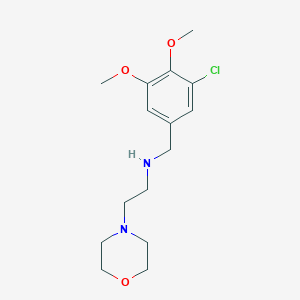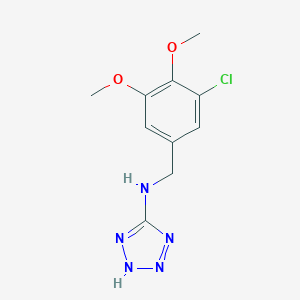
Diallyl 2-(4-tert-butylphenyl)-4-hydroxy-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diallyl 2-(4-tert-butylphenyl)-4-hydroxy-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate, also known as Diallyl HMD, is a synthetic compound that has been widely studied for its potential therapeutic applications. It is a member of the diallyl ester family and has a unique structure that makes it a promising candidate for use in various fields of research.
Mechanism of Action
The mechanism of action of Diallyl 2-(4-tert-butylphenyl)-4-hydroxy-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate HMD is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
Diallyl 2-(4-tert-butylphenyl)-4-hydroxy-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate HMD has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and reactive oxygen species. In addition, it has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Advantages and Limitations for Lab Experiments
Diallyl 2-(4-tert-butylphenyl)-4-hydroxy-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate HMD has several advantages for use in lab experiments. It is easy to synthesize and has a high purity. In addition, it has a low toxicity and is stable under normal lab conditions. However, one limitation is that it is not water-soluble, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on Diallyl 2-(4-tert-butylphenyl)-4-hydroxy-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate HMD. One area of research is to study its potential use as a drug delivery system. Another area of research is to study its potential use in the treatment of inflammatory diseases and cancer. In addition, further studies are needed to fully understand its mechanism of action and to optimize its synthesis and purification methods.
Conclusion:
Diallyl 2-(4-tert-butylphenyl)-4-hydroxy-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate HMD is a promising compound that has been studied extensively for its potential therapeutic applications. It has several advantages for use in lab experiments and has been shown to have anti-inflammatory, antioxidant, and anticancer properties. Further research is needed to fully understand its mechanism of action and to optimize its synthesis and purification methods.
Synthesis Methods
Diallyl 2-(4-tert-butylphenyl)-4-hydroxy-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate HMD can be synthesized through a multistep reaction process that involves the use of several reagents and catalysts. The first step involves the reaction of 4-tert-butylphenol with allyl bromide to form the corresponding allyl ether. This intermediate is then reacted with dimethyl malonate to form the diallyl ester. The final step involves the addition of a catalytic amount of sodium methoxide to the diallyl ester to form Diallyl 2-(4-tert-butylphenyl)-4-hydroxy-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate HMD.
Scientific Research Applications
Diallyl 2-(4-tert-butylphenyl)-4-hydroxy-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate HMD has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. In addition, it has been studied for its potential use as a drug delivery system due to its unique structure.
properties
Product Name |
Diallyl 2-(4-tert-butylphenyl)-4-hydroxy-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate |
|---|---|
Molecular Formula |
C25H32O6 |
Molecular Weight |
428.5 g/mol |
IUPAC Name |
bis(prop-2-enyl) 2-(4-tert-butylphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate |
InChI |
InChI=1S/C25H32O6/c1-7-13-30-22(27)20-18(26)15-25(6,29)21(23(28)31-14-8-2)19(20)16-9-11-17(12-10-16)24(3,4)5/h7-12,19-21,29H,1-2,13-15H2,3-6H3 |
InChI Key |
OHHSVTBWRAMRJR-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)C(C(C1C(=O)OCC=C)C2=CC=C(C=C2)C(C)(C)C)C(=O)OCC=C)O |
Canonical SMILES |
CC1(CC(=O)C(C(C1C(=O)OCC=C)C2=CC=C(C=C2)C(C)(C)C)C(=O)OCC=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N'-[2-(benzyloxy)-3-methoxybenzyl]-N,N-dimethylethane-1,2-diamine](/img/structure/B249591.png)
![N-[2-(dimethylamino)ethyl]-N-{3-[(4-fluorobenzyl)oxy]benzyl}amine](/img/structure/B249593.png)
![2-{2-Bromo-4-[(cyclopropylamino)methyl]-6-methoxyphenoxy}acetamide](/img/structure/B249594.png)
![2-{4-[(Isopropylamino)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B249596.png)
![N-{2-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B249597.png)
![N-[4-(benzyloxy)-3-chloro-5-methoxybenzyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine](/img/structure/B249598.png)



![2-(2-Bromo-6-methoxy-4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B249612.png)
![1-[4-(benzyloxy)-3-ethoxyphenyl]-N-(thiophen-2-ylmethyl)methanamine](/img/structure/B249613.png)
![N-{2-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}ethanamine](/img/structure/B249614.png)
![4-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)benzoic acid](/img/structure/B249617.png)